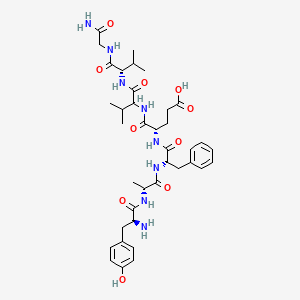
Delt II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the delta-opioid receptor . DELTORPHIN-II is endogenous to frogs of the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei, where it is produced in their skin .
Preparation Methods
DELTORPHIN-II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds
Chemical Reactions Analysis
DELTORPHIN-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues in DELTORPHIN-II can lead to the formation of methionine sulfoxide .
Scientific Research Applications
DELTORPHIN-II has several scientific research applications, particularly in the fields of neuropharmacology and pain management. It is used to study the delta-opioid receptor and its role in modulating pain and other physiological processes . DELTORPHIN-II has been shown to inhibit nociceptors following nerve injury, making it a valuable tool for studying neuropathic pain . Additionally, DELTORPHIN-II has been investigated for its potential cardioprotective effects, as activation of the delta-opioid receptor can increase cardiac resistance to reperfusion injury .
Mechanism of Action
DELTORPHIN-II exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channels and other downstream signaling pathways . The molecular targets and pathways involved in the effects of DELTORPHIN-II include protein kinase C (PKC), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG) .
Comparison with Similar Compounds
DELTORPHIN-II is similar to other opioid peptides such as DELTORPHIN-I and dermorphin. DELTORPHIN-II is unique in its high affinity and selectivity for the delta-opioid receptor . DELTORPHIN-I, another peptide from the same family, also targets the delta-opioid receptor but has a slightly different amino acid sequence . Dermorphin, on the other hand, is highly selective for the mu-opioid receptor and has different pharmacological properties .
Properties
CAS No. |
122752-16-3 |
|---|---|
Molecular Formula |
C38H54N8O10 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |
InChI Key |
NUNBRHVOPFWRRG-MPNDMYOWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


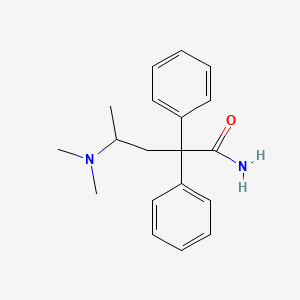
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
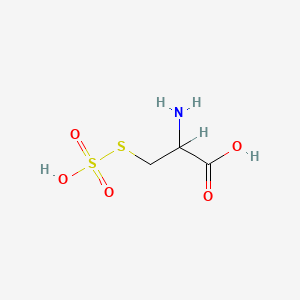
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

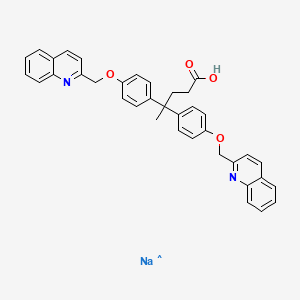
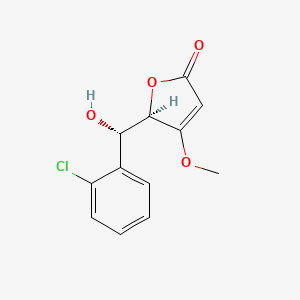
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)
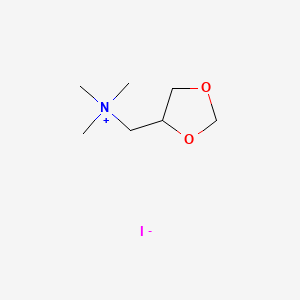
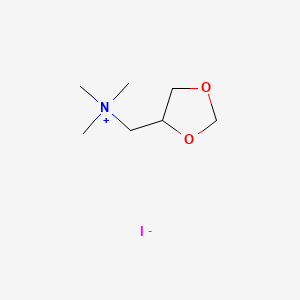
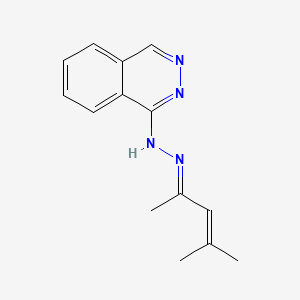
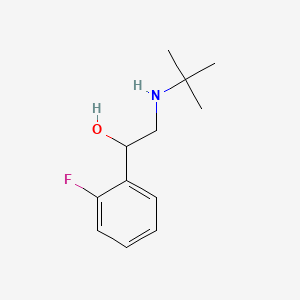
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)
